1-(Pyrazin-2-yl)-2-(pyrimidin-4-yl)ethanone

Description

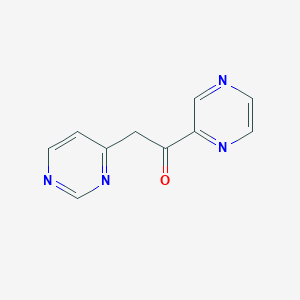

1-(Pyrazin-2-yl)-2-(pyrimidin-4-yl)ethanone is a heterocyclic compound that features both pyrazine and pyrimidine rings. These structures are known for their significance in medicinal chemistry due to their biological activities and potential therapeutic applications.

Properties

CAS No. |

62846-57-5 |

|---|---|

Molecular Formula |

C10H8N4O |

Molecular Weight |

200.20 g/mol |

IUPAC Name |

1-pyrazin-2-yl-2-pyrimidin-4-ylethanone |

InChI |

InChI=1S/C10H8N4O/c15-10(9-6-11-3-4-13-9)5-8-1-2-12-7-14-8/h1-4,6-7H,5H2 |

InChI Key |

NCFRAVNSJAJWIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN=C1CC(=O)C2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)-2-(pyrimidin-4-yl)ethanone typically involves the condensation of pyrazine and pyrimidine derivatives under controlled conditions. One common method includes the reaction of pyrazine-2-carboxylic acid with pyrimidine-4-carbaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-yl)-2-(pyrimidin-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine or pyrimidine rings, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, ethanol as a solvent.

Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Pyrazin-2-yl)-2-(pyrimidin-4-yl)ethanone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with biological targets.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-

Biological Activity

1-(Pyrazin-2-yl)-2-(pyrimidin-4-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that this compound exhibits significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation. The compound's activity is attributed to its ability to interfere with the phosphorylation of retinoblastoma protein, leading to cell cycle arrest and apoptosis in cancer cells.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary of key findings:

| Activity | IC50 Value | Cell Line | Reference |

|---|---|---|---|

| CDK2 Inhibition | A2780 Ovarian Cancer | ||

| Antiproliferative Activity | Various Cancer Lines | ||

| Apoptosis Induction | N/A | Ovarian Cancer Cells |

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the pyrazine and pyrimidine rings significantly affect biological activity. For instance, substituents at specific positions on the pyrazine ring can enhance or diminish kinase inhibition and antiproliferative effects.

Key Findings:

- Substituent Effects : The introduction of larger groups at the N1 or C3 positions of the pyrazine ring resulted in reduced CDK2 activity.

- Regioisomerism : Different regioisomers of the pyrazine ring showed varying inhibitory activities against CDK2, indicating that the spatial arrangement of substituents is critical for optimal activity.

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

- Ovarian Cancer Model : In a study involving A2780 ovarian cancer cells, treatment with this compound resulted in significant cell cycle arrest at the S and G2/M phases, along with increased apoptosis markers such as cleaved caspases and PARP .

- Comparative Studies : The compound was compared with other known CDK inhibitors, demonstrating superior potency in inhibiting CDK2 while maintaining selectivity over other kinases such as CDK1 and CDK5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.